N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a p-tolyl group at the 5-position and a thioacetamide side chain linked to a 5-methylisoxazole moiety. This structure combines two pharmacologically significant heterocycles—1,3,4-oxadiazole and isoxazole—known for their roles in antimicrobial, anticancer, and enzyme-inhibitory activities. The p-tolyl group (an electron-donating substituent) and the methylisoxazole moiety may influence electronic properties, solubility, and target binding, making this compound a candidate for diverse biological applications .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-3-5-11(6-4-9)14-17-18-15(21-14)23-8-13(20)16-12-7-10(2)22-19-12/h3-7H,8H2,1-2H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEWZFLWSBVVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, often referred to as MOTA, is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of MOTA, supported by data tables and relevant research findings.
1. Chemical Structure and Properties
The molecular formula of MOTA is with a molecular weight of 472.5 g/mol. Its structure features an isoxazole ring and an oxadiazole moiety, which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N6O4S2 |
| Molecular Weight | 472.5 g/mol |
| CAS Number | 872595-14-7 |
2. Biological Activities
MOTA exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail these activities based on recent studies.
2.1 Anti-inflammatory Activity
Research indicates that compounds containing the oxadiazole moiety can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. MOTA has shown significant inhibition of COX-2, a key enzyme associated with inflammation and pain. This activity suggests its potential as a therapeutic agent for inflammatory diseases.
Key Findings:
- MOTA demonstrated an IC50 value comparable to established COX inhibitors like Celecoxib in vitro.
- The presence of the isoxazole and oxadiazole rings enhances its anti-inflammatory efficacy.
2.2 Antimicrobial Properties
MOTA has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses notable effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that MOTA could be developed as a broad-spectrum antimicrobial agent.
2.3 Anticancer Activity
The compound's potential in cancer therapy has also been explored. In vitro studies have indicated that MOTA can inhibit the proliferation of various cancer cell lines.
Case Study:
In a study involving human breast cancer cells (MCF-7), MOTA exhibited:
- A reduction in cell viability by over 50% at concentrations above 50 µg/mL.
- Induction of apoptosis as evidenced by increased annexin V staining.
3. Toxicity and Safety
Preliminary toxicity assessments indicate that MOTA has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its safety in vivo.
Toxicity Assessment:
- No significant toxicity was observed in zebrafish embryos at concentrations up to 100 µg/mL.
- Long-term toxicity studies are ongoing to evaluate chronic exposure effects.
4. Conclusion
This compound exhibits promising biological activities that warrant further investigation for potential therapeutic applications. Its ability to inhibit inflammation and microbial growth while showing anticancer effects positions it as a candidate for drug development in various medical fields.
Comparison with Similar Compounds
Substituent Effects on the 1,3,4-Oxadiazole Ring
- Target Compound: Features a p-tolyl group (methyl-substituted phenyl) at the 5-position of the oxadiazole.
- Compound 154 (): Substituted with a 4-chlorophenyl group (EDG + halogen). Demonstrated potent anticancer activity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells. The chloro group’s electronegativity likely enhances target binding .
- 8t (): Contains a (1H-indol-3-yl)methyl group on oxadiazole. Tested for lipoxygenase (LOX) inhibition, showing that bulky substituents may favor enzyme interaction but reduce solubility .
Acetamide-Linked Heterocycles
- 2a (): Benzothiazol-2-yl substituent. Exhibited anticancer activity, suggesting that aromatic heterocycles with sulfur atoms (e.g., benzothiazole) enhance cytotoxicity .
- 2a (): 3-Chlorophenyl group. Demonstrated antimicrobial activity, indicating that halogenated aryl groups may broaden biological spectra .
Key Observations :
- Electron-Donating vs. Halogen Substituents : Halogens (e.g., Cl in Compound 154) improve potency in anticancer activity, while EDGs like p-tolyl may enhance selectivity or pharmacokinetics .
- Biological Spectrum : Antimicrobial activity is linked to benzofuran-oxadiazole hybrids (), whereas indole-oxadiazole derivatives () target enzyme inhibition.
Physicochemical and Spectroscopic Properties
Preparation Methods
Hydrazide Formation
p-Tolyl carboxylic acid (1) is converted to its hydrazide derivative (2) via refluxing with hydrazine hydrate in ethanol:
$$
\text{p-Tolyl carboxylic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, 80°C}} \text{p-Tolyl carbohydrazide (2)} \quad
$$
Cyclization to Oxadiazole-Thiol
Hydrazide (2) undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol (3):
$$
\text{p-Tolyl carbohydrazide} + \text{CS}2 \xrightarrow{\text{KOH, H}2\text{O/Ethanol}} \text{5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol (3)} \quad
$$
Key Parameters :
- Temperature : Reflux at 80–90°C for 8–10 hours.
- Yield : 70–85% after recrystallization from ethanol.
Synthesis of N-(5-Methylisoxazol-3-yl)-2-Chloroacetamide
Amine Activation
5-Methylisoxazol-3-amine (4) reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
$$
\text{5-Methylisoxazol-3-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, DIPEA}} \text{N-(5-Methylisoxazol-3-yl)-2-chloroacetamide (5)} \quad
$$
Optimization :
- Base : Diisopropylethylamine (DIPEA) enhances nucleophilicity of the amine.
- Solvent : DCM minimizes side reactions compared to polar aprotic solvents.
- Yield : 88–92% after column chromatography (silica gel, ethyl acetate/hexane).
Thioether Formation: Coupling of Intermediates
Nucleophilic Substitution
Oxadiazole-thiol (3) reacts with chloroacetamide (5) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
$$
\text{3} + \text{5} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{N-(5-Methylisoxazol-3-yl)-2-((5-(p-Tolyl)-1,3,4-Oxadiazol-2-yl)thio)acetamide (6)} \quad
$$
Reaction Conditions :
- Temperature : Room temperature, 12–16 hours.
- Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography.
- Yield : 65–75%.
Reaction Optimization and Mechanistic Insights
Solvent and Base Screening
Comparative studies reveal DMF as the optimal solvent due to its ability to solubilize both intermediates and stabilize the thiolate anion. Substituting K₂CO₃ with stronger bases (e.g., NaOH) led to decomposition, while weaker bases (e.g., NaHCO₃) resulted in incomplete conversion.
Catalytic Enhancements
Adding catalytic tetrabutylammonium iodide (TBAI) accelerated the reaction by 30%, likely via phase-transfer mechanisms.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
Thiol Oxidation
The thiol intermediate (3) is prone to oxidation. Conducting reactions under nitrogen atmosphere and using fresh CS₂ minimized disulfide formation.
Purification Difficulties
Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separated the product from unreacted starting materials.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Classical Cyclization | CS₂, KOH, Ethanol | 70–85 | 95 | |
| HATU-Mediated Coupling | DCM, DIPEA | 88–92 | 98 | |
| TBAI Acceleration | DMF, K₂CO₃, TBAI | 75–80 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
